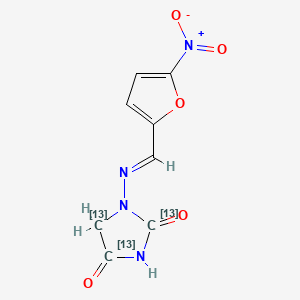
硝呋喃妥因-13C3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
硝呋喃妥因-13C3 是硝呋喃妥因的一种稳定同位素标记化合物,硝呋喃妥因是一种广谱 β-内酰胺酶抗菌剂。 硝呋喃妥因通常用作抗生素,用于治疗泌尿道感染,包括膀胱炎和肾脏感染 。 添加碳-13 同位素可以更准确地追踪其在体内的代谢途径和分布 。
科学研究应用
硝呋喃妥因-13C3 在科学研究中得到广泛应用,包括:
化学: 作为一种稳定同位素标记化合物,它用于追踪代谢途径和研究反应机制。
生物学: 它有助于理解硝呋喃妥因的生物学过程和相互作用。
医学: 用于药代动力学研究,以了解硝呋喃妥因在体内的分布和代谢。
工业: 用于分析目的的质量控制和方法验证
作用机制
硝呋喃妥因-13C3 通过被细菌硝基还原酶转化成亲电子中间体来发挥其作用。 这些中间体抑制柠檬酸循环以及 DNA、RNA 和蛋白质的合成,从而导致细菌细胞死亡。 这种机制使硝呋喃妥因对多种细菌有效,并降低了细菌耐药性的可能性 。
生化分析
Biochemical Properties
Nitrofurantoin is mainly bacteriostatic, but can also have a bactericidal effect when present at high concentrations . It interacts with various enzymes and proteins within bacterial cells, leading to the inhibition of vital biochemical reactions .
Cellular Effects
Nitrofurantoin exerts its effects on bacterial cells by interfering with several cellular processes. It disrupts protein synthesis, DNA synthesis, RNA synthesis, and cell wall synthesis . This broad-spectrum action results in the inhibition of bacterial growth and proliferation .
Molecular Mechanism
The molecular mechanism of Nitrofurantoin involves the reduction of the nitro group by bacterial nitroreductases . This reduction process generates reactive intermediates that can damage bacterial DNA, thereby inhibiting bacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, Nitrofurantoin exhibits good stability . Its effects can change over time due to the development of bacterial resistance . Long-term studies have shown that Nitrofurantoin maintains its antimicrobial activity against uropathogens .
Dosage Effects in Animal Models
The effects of Nitrofurantoin in animal models vary with dosage . While effective at lower doses, high doses of Nitrofurantoin can lead to adverse effects
Metabolic Pathways
Nitrofurantoin is metabolized in the liver . It is believed to interact with various enzymes and cofactors during its metabolism
Transport and Distribution
Nitrofurantoin is well-distributed in the body following oral administration . It is believed to interact with various transporters and binding proteins, which aid in its distribution within cells and tissues .
Subcellular Localization
Given its mechanism of action, it is likely that Nitrofurantoin localizes to the bacterial cytoplasm where it can interact with bacterial DNA .
准备方法
合成路线和反应条件
硝呋喃妥因的制备涉及将盐酸和纯化水加入反渗透膜反应器中,加热至 60-70°C,然后加入 5-硝基糠醛二乙酯。 将混合物保持在 80-85°C,使其完全水解,然后加入催化剂和氯化钠。 然后加入预热至 60-70°C 的氨基腙,并将混合物加压,并在 90-95°C 下回流。 反应产物用纯化水洗涤,直至 pH 值为 6.0-8.0,所得硝呋喃妥因在 90-95°C 下用流动纯化水洗涤,得到成品 。
工业生产方法
硝呋喃妥因的工业生产方法通常采用类似的合成路线,但规模更大,并进行了优化,以提高产量、降低能耗,并最大限度地减少杂质,以满足药物标准 。
化学反应分析
反应类型
硝呋喃妥因-13C3 会发生各种化学反应,包括:
氧化: 硝呋喃妥因可以被氧化形成不同的产物。
还原: 它可以被细菌硝基还原酶还原成亲电子中间体。
取代: 硝呋喃妥因可以在特定条件下发生取代反应。
常用试剂和条件
这些反应中常用的试剂包括氧化剂、还原剂和催化剂。 条件根据所需的反应而异,例如温度、压力和 pH 值 。
主要形成的产物
相似化合物的比较
类似化合物
与硝呋喃妥因-13C3 相似的化合物包括:
- 硝呋喃酮
- 呋喃唑酮
- 呋喃他酮
- 硝呋喃酮-13C,15N2
- 甲硝唑-13C2,15N2 .
独特性
This compound 的独特之处在于其稳定同位素标记,这使得它能够在科学研究中进行精确的追踪和分析。 这一特点使其与其他可能没有这种标记的类似化合物区别开来 。
属性
CAS 编号 |
1217226-46-4 |
|---|---|
分子式 |
C8H6N4O5 |
分子量 |
241.14 g/mol |
IUPAC 名称 |
1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione |
InChI |
InChI=1S/C8H6N4O5/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16/h1-3H,4H2,(H,10,13,14)/b9-3-/i4+1,6+1,8+1 |
InChI 键 |
NXFQHRVNIOXGAQ-QZJUDIIFSA-N |
SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] |
手性 SMILES |
[13CH2]1[13C](=O)N[13C](=O)N1/N=C\C2=CC=C(O2)[N+](=O)[O-] |
规范 SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] |
同义词 |
1-[[(5-Nitro-2-furanyl)methylene]amino]-2,4-imidazolidinedione-13C3; 1-(5-Nitro-2-furfurylideneamino)hydantoin-13C3; 5-Nitrofurantoin-13C3; Berkfurin-13C3; Chemiofuran-13C3; Cyantin-13C3; Cystit-13C3; Furadantoin-13C3; Furadoin-13C3; Furadoine-13C3; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


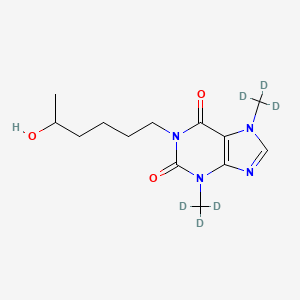
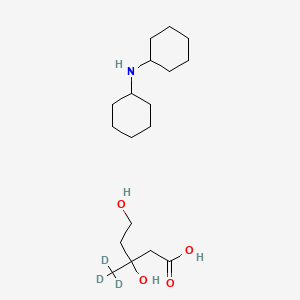
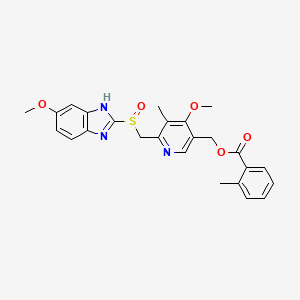
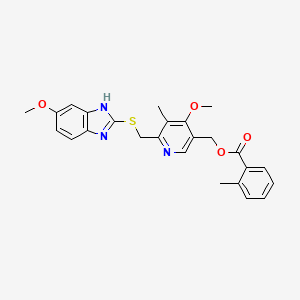
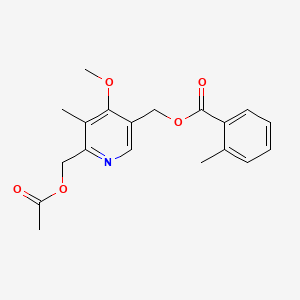
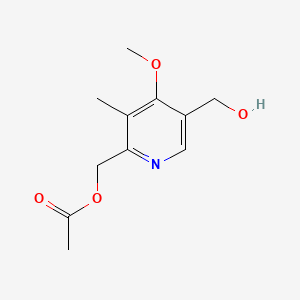
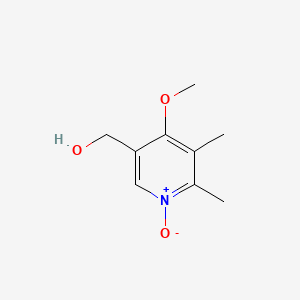
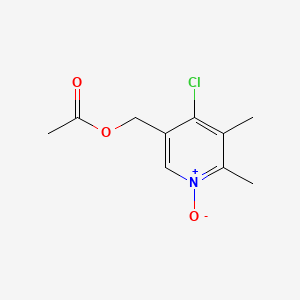
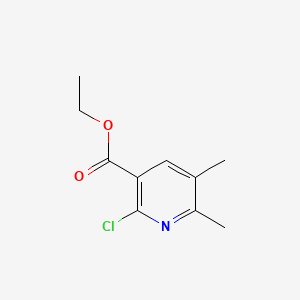

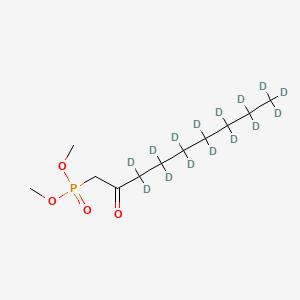
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15](/img/structure/B565111.png)
